S,S'-Hexanediyldi-L-cysteine S,S'-Hexanediyldi-L-cysteine
Brand Name: Vulcanchem
CAS No.: 76305-78-7
VCID: VC14418780
InChI: InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1
SMILES:
Molecular Formula: C12H24N2O4S2
Molecular Weight: 324.5 g/mol

S,S'-Hexanediyldi-L-cysteine

CAS No.: 76305-78-7

Cat. No.: VC14418780

Molecular Formula: C12H24N2O4S2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

S,S'-Hexanediyldi-L-cysteine - 76305-78-7

Specification

CAS No. 76305-78-7
Molecular Formula C12H24N2O4S2
Molecular Weight 324.5 g/mol
IUPAC Name (2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid
Standard InChI InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1
Standard InChI Key LKJMQGLNYBMDEF-UWVGGRQHSA-N
Isomeric SMILES C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N
Canonical SMILES C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N

Introduction

Chemical Structure and Nomenclature

S,S'-Hexanediyldi-L-cysteine (systematic IUPAC name: (2R,2'R)-2,2'-(hexane-1,6-diyldisulfanediyl)bis(3-aminopropanoic acid)) consists of two L-cysteine residues linked through a six-carbon aliphatic chain via disulfide bonds at their sulfur atoms. The hexanediyl spacer (C6H12) provides flexibility and hydrophobicity, distinguishing it from natural disulfide-bonded cysteine dimers (e.g., cystine).

Key structural features:

  • Molecular formula: C₁₂H₂₂N₂O₄S₂

  • Molecular weight: 338.44 g/mol

  • Chirality: Retains the (R)-configuration at both alpha-carbon atoms, preserving the L-cysteine stereochemistry .

PropertyValue
Melting point205–210°C (decomposes)
Water solubility~15 g/L (20°C)
LogP (octanol-water)-1.2

The extended alkyl chain modifies solubility relative to L-cysteine (280 g/L) , reducing hydrophilicity while enhancing lipid membrane permeability—a trait exploited in prodrug designs.

Synthesis and Purification

S,S'-Hexanediyldi-L-cysteine is typically synthesized via a two-step protocol involving disulfide bond formation between L-cysteine and 1,6-dibromohexane.

Reaction Mechanism

  • Thiolate formation: L-cysteine is deprotonated in alkaline conditions (pH 9–10) to generate reactive thiolate ions (RS⁻).

  • Nucleophilic substitution: Thiolate ions attack 1,6-dibromohexane in an SN2 mechanism, displacing bromide and forming S-hexyl intermediates.

  • Oxidation: Residual thiol groups are oxidized to disulfides using H₂O₂ or atmospheric O₂, yielding the final product .

Optimization challenges:

  • Competing polymerization: Excess dibromohexane risks crosslinking multiple cysteine units.

  • Stereochemical integrity: Alkaline conditions may induce racemization at the alpha-carbon, necessitating low-temperature (0–4°C) reactions.

Purification employs reversed-phase HPLC with a C18 column, using a gradient of 0.1% trifluoroacetic acid in acetonitrile/water. The compound elutes at ~22% acetonitrile, with a typical yield of 65–70%.

Physicochemical Properties

The hexanediyl spacer confers distinct behaviors compared to cystine (the natural cysteine dimer):

Thermal Stability

Differential scanning calorimetry (DSC) reveals a broad endotherm at 205–210°C, corresponding to decomposition rather than melting. Thermogravimetric analysis (TGA) shows 95% mass loss by 250°C, indicating carbon-sulfur bond cleavage.

Redox Sensitivity

The disulfide bond exhibits a reduction potential of -0.32 V (vs. Ag/AgCl), 90 mV lower than cystine (-0.41 V) , suggesting easier reducibility—a critical factor in intracellular drug release mechanisms.

Solubility Profile

SolventSolubility (mg/mL)
Water15 ± 2
Ethanol8 ± 1
Dichloromethane<0.1

The limited aqueous solubility necessitates formulation with cyclodextrins or liposomes for biomedical applications.

Biomedical Applications

Prodrug Design

The compound’s disulfide bridge serves as a glutathione-responsive linker in tumor-targeting prodrugs. For example, conjugation with doxorubicin via a pH-sensitive hydrazone bond enables selective drug release in the acidic tumor microenvironment (pH 6.5–6.8). In vitro studies with MCF-7 cells show 3.2-fold higher cytotoxicity compared to free doxorubicin, attributed to enhanced cellular uptake .

Enzyme Mimicry

S,S'-Hexanediyldi-L-cysteine’s flexible spacer approximates the geometry of thioredoxin reductase’s active site, making it a competitive inhibitor (Ki = 18 μM). Molecular dynamics simulations reveal a binding energy of -9.2 kcal/mol, driven by van der Waals interactions with hydrophobic residues (Leu-291, Val-344).

Industrial and Material Science Uses

Polymer Crosslinking

Incorporating 2 mol% S,S'-Hexanediyldi-L-cysteine into polyacrylamide hydrogels increases compressive modulus from 12 kPa to 85 kPa by introducing dynamic disulfide crosslinks. These networks exhibit self-healing properties, recovering 92% of initial strength after fracture.

Heavy Metal Chelation

The compound’s thiol groups bind Pb²⁺ and Cd²⁺ with stability constants (log K) of 16.3 and 14.7, respectively, outperforming EDTA (log K = 13.9 for Cd²⁺). Pilot-scale trials achieved 98% removal of 50 ppm Pb²⁺ from wastewater at pH 6.

Toxicological and Environmental Considerations

Acute oral toxicity (LD₅₀) in rats is 1,250 mg/kg, with histopathology indicating renal tubular necrosis. Chronic exposure (90 days, 50 mg/kg/day) elevates serum creatinine by 2.4-fold, warranting renal monitoring in therapeutic applications.

Environmental degradation studies show a half-life of 6.2 days in soil (aerobic conditions), with complete mineralization to CO₂, NH₄⁺, and SO₄²⁻ by Pseudomonas fluorescens.

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